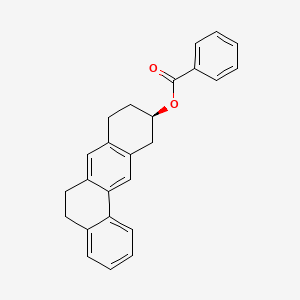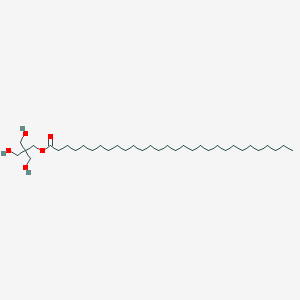
3,3-Bis(4-aminophenyl)pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Bis(4-aminophenyl)pyrrolidine-2,5-dione is a chemical compound with the molecular formula C16H15N3O2 and a molecular weight of 281.3092 g/mol This compound is known for its unique structure, which includes two 4-aminophenyl groups attached to a pyrrolidine-2,5-dione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(4-aminophenyl)pyrrolidine-2,5-dione typically involves the reaction of 4-nitrobenzaldehyde with pyrrolidine-2,5-dione under specific conditions. The reaction is carried out in the presence of a reducing agent, such as sodium borohydride, to convert the nitro groups to amino groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3,3-Bis(4-aminophenyl)pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro derivatives, while substitution reactions can produce various substituted pyrrolidine-2,5-dione derivatives .
科学研究应用
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly for P450 aromatase.
Medicine: Its derivatives have shown promise as potential therapeutic agents for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3,3-Bis(4-aminophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it binds to the active site of P450 aromatase, preventing the enzyme from catalyzing its normal reactions . This inhibition can lead to a decrease in the production of certain hormones, which may have therapeutic benefits in conditions like breast cancer.
相似化合物的比较
Similar Compounds
Some compounds similar to 3,3-Bis(4-aminophenyl)pyrrolidine-2,5-dione include:
- 3-(4-aminophenyl)pyrrolidine-2,5-dione
- 3-(prop-2-enyl)pyrrolidine-2,5-dione
- 3-(prop-2-ynyl)pyrrolidine-2,5-dione
Uniqueness
What sets this compound apart from these similar compounds is its dual 4-aminophenyl groups, which can enhance its binding affinity and specificity for certain molecular targets.
属性
分子式 |
C16H15N3O2 |
|---|---|
分子量 |
281.31 g/mol |
IUPAC 名称 |
3,3-bis(4-aminophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H15N3O2/c17-12-5-1-10(2-6-12)16(9-14(20)19-15(16)21)11-3-7-13(18)8-4-11/h1-8H,9,17-18H2,(H,19,20,21) |
InChI 键 |
CTKIAAROXPQAOW-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)NC(=O)C1(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(4-Cyanophenoxy)phenyl]-1H-indole-5-carbonitrile](/img/structure/B14359944.png)

dimethylsilane](/img/structure/B14359973.png)
![2,4-Dibromo-3-(diethylamino)-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14359980.png)

![(Bicyclo[2.2.1]heptan-2-yl)(chloro)mercury](/img/structure/B14359987.png)
![S-(4-Hydroxyphenyl) 4-[(4-hydroxyphenyl)sulfanyl]butanethioate](/img/structure/B14359988.png)




![7-Methoxy-10-nitrobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14360015.png)
![Bis[3-(triethoxysilyl)propyl] oxirane-2,3-dicarboxylate](/img/structure/B14360022.png)

